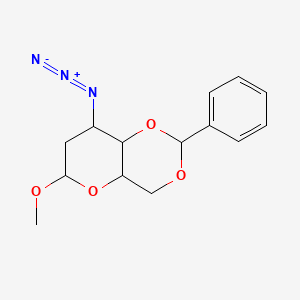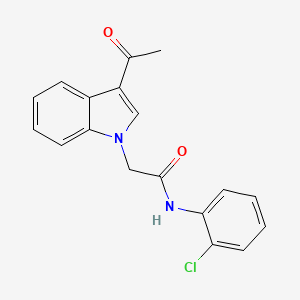![molecular formula C16H14N2 B14165667 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole CAS No. 4238-67-9](/img/structure/B14165667.png)
5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is of significant interest due to its structural similarity to various biologically active molecules, including natural alkaloids and synthetic pharmaceuticals. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the oxidation of 1-(hydroxymethyl)-5-methyl-3,6-dihydro-4H-pyridazino[4,5-b]carbazol-4-one with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) solution under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridocarbazole scaffold.
Common Reagents and Conditions
Oxidation: 2-Iodoxybenzoic acid (IBX) in DMSO at room temperature.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, amines, and various substituted derivatives of this compound.
Scientific Research Applications
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Olivacine: A natural alkaloid with a similar pyridocarbazole structure.
Ellipticine: Another pyridocarbazole alkaloid known for its anticancer properties.
Pyridazino[4,5-b]carbazoles: Compounds with structural similarity and potential biological activities.
Uniqueness
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is unique due to its specific substitution pattern and the resulting electronic and steric properties
Properties
CAS No. |
4238-67-9 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H14N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-5,8-9,18H,6-7H2,1H3 |
InChI Key |
HEIREDMIGONFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCN=CC2=CC3=C1NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)

![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
![11H-Indolo[3,2-c]quinolin-9-amine, 3-chloro-N,N-diethyl-8-methoxy-](/img/structure/B14165621.png)



![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)





